molecular formula C17H16Cl2O2 B14453397 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene CAS No. 74706-18-6

1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene

Cat. No.: B14453397
CAS No.: 74706-18-6
M. Wt: 323.2 g/mol
InChI Key: BYBDXJRBVAZYNO-UHFFFAOYSA-N
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Description

1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorinated pentenyl group attached to a phenoxybenzene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene typically involves the reaction of 5,5-dichloropent-4-en-1-ol with 4-phenoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the two reactants.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or chlorinated groups.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or dechlorinated products.

    Substitution: Formation of substituted phenoxybenzene derivatives.

Scientific Research Applications

1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,5-Dichloropent-1-ene: Shares the dichlorinated pentenyl group but lacks the phenoxybenzene moiety.

    (E)-prop-1-en-1-ylbenzene: Contains a similar enyl group but differs in the overall structure and functional groups.

Uniqueness: 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene is unique due to its combination of a dichlorinated pentenyl group and a phenoxybenzene moiety. This structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

CAS No.

74706-18-6

Molecular Formula

C17H16Cl2O2

Molecular Weight

323.2 g/mol

IUPAC Name

1-(5,5-dichloropent-4-enoxy)-4-phenoxybenzene

InChI

InChI=1S/C17H16Cl2O2/c18-17(19)8-4-5-13-20-14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-3,6-12H,4-5,13H2

InChI Key

BYBDXJRBVAZYNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCC=C(Cl)Cl

Origin of Product

United States

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